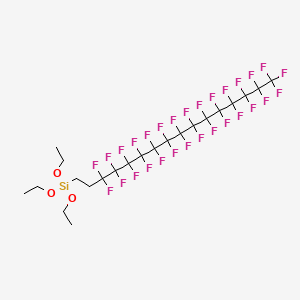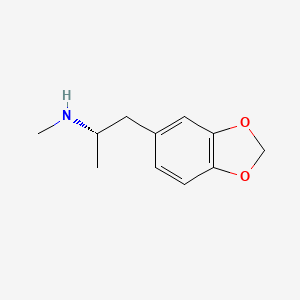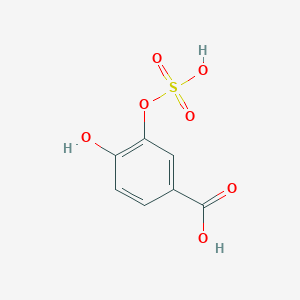
Henicosyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henicosyl formate, also known as 1-Heneicosyl formate, is an organic compound with the molecular formula C22H44O2. It is an ester formed from the reaction of formic acid and heneicosanol. The compound is characterized by its long carbon chain, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Henicosyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and heneicosanol.
Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of this compound can yield heneicosanol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Formic acid and heneicosanol.
Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.
Reduction: Heneicosanol and methanol.
Scientific Research Applications
Henicosyl formate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its long carbon chain, which can enhance the solubility and stability of certain drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Henicosyl formate can be compared with other long-chain esters, such as:
Hexadecyl formate: Similar in structure but with a shorter carbon chain.
Octadecyl formate: Also similar but with a slightly shorter carbon chain.
Eicosyl formate: Very similar in structure, differing by only one carbon atom in the chain
This compound is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as melting point, boiling point, and solubility .
Properties
CAS No. |
77899-03-7 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
henicosyl formate |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3 |
InChI Key |
ZMGJNJFHZNMVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


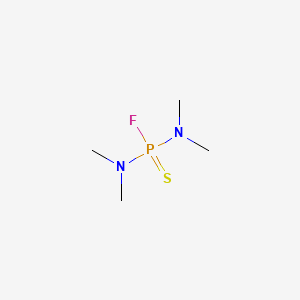
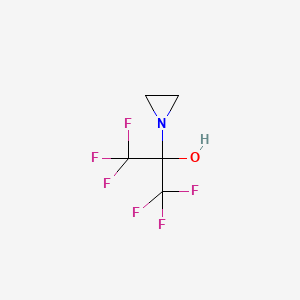
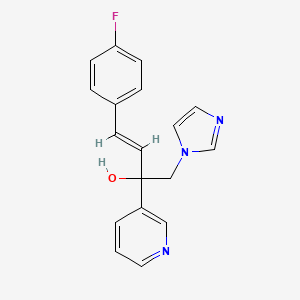
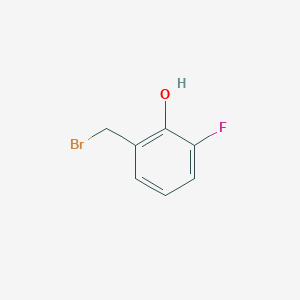

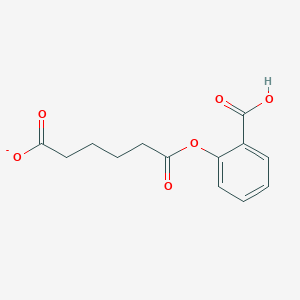
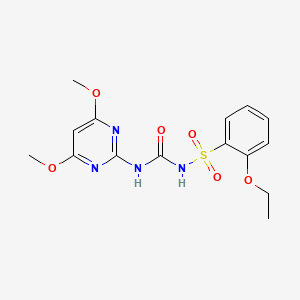
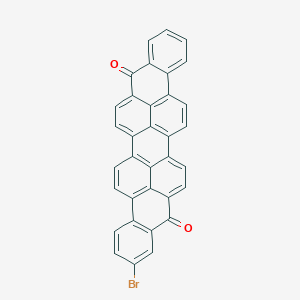

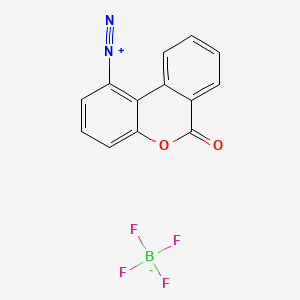
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
